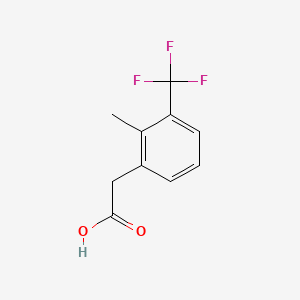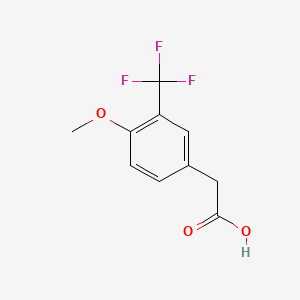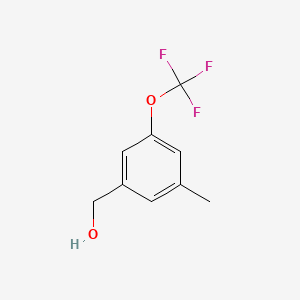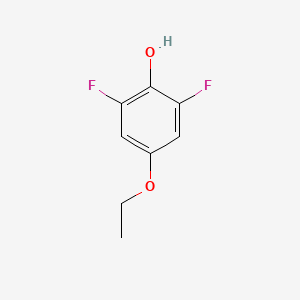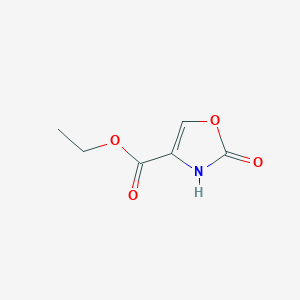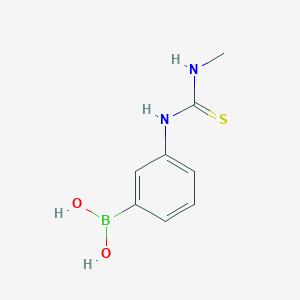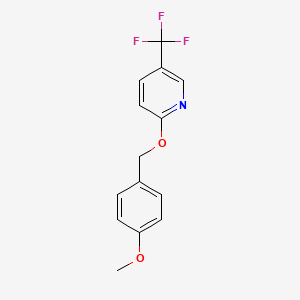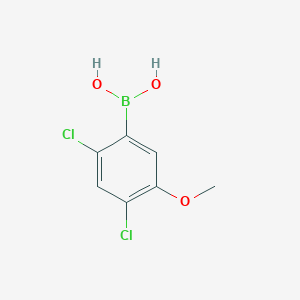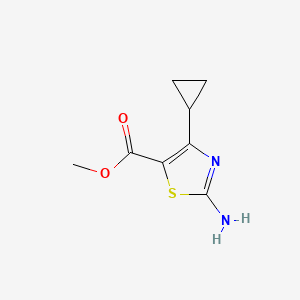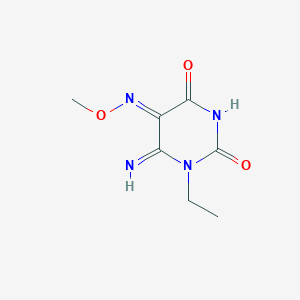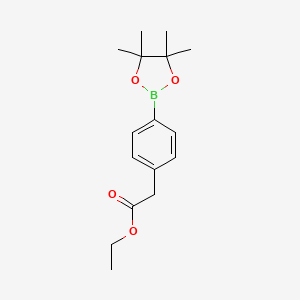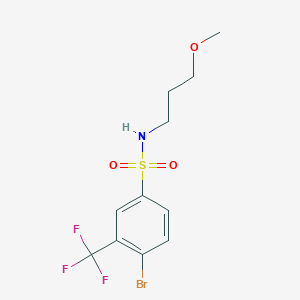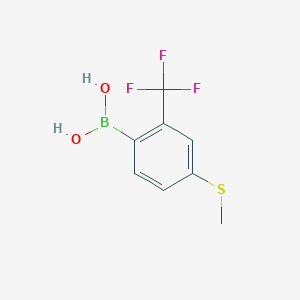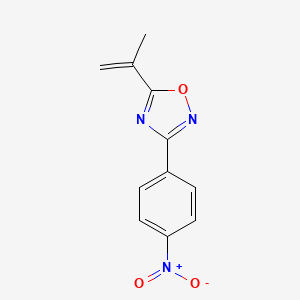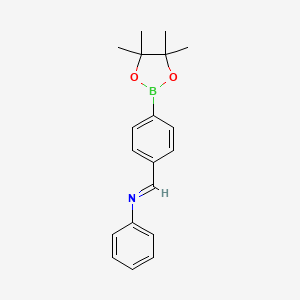
4-Phenyliminomethylphenyl boronic acid pinacol ester
Übersicht
Beschreibung
4-Phenyliminomethylphenyl boronic acid pinacol ester is an aryl boronic acid ester that is primarily used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .
Chemical Reactions Analysis
4-Phenyliminomethylphenyl boronic acid pinacol ester can participate in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . Additionally, it can undergo protodeboronation, a process in which the boron group is removed .Wissenschaftliche Forschungsanwendungen
1. Exciplex Formation in Chemical Communications
4-Phenyliminomethylphenyl boronic acid pinacol ester is involved in the formation of an exciplex, a molecular complex with distinct spectroscopic properties, when combined with a pyridinium boronic acid and a phenyl group connected via a propylene linker. This interaction can be detected through fluorescence, which is enhanced four-fold upon the addition of pinacol, thereby forming a cyclic boronate ester with increased Lewis acidity (Huang et al., 2010).
2. Role in Suzuki Coupling Reaction
This compound is crucial in the Suzuki coupling reaction, a prominent method in organic chemistry used for connecting organic building blocks to synthesize complex molecules. The unique analytical challenges posed by these esters, such as their rapid hydrolysis and solubility issues, necessitate innovative approaches for their analysis and stabilization during synthesis (Zhong et al., 2012).
3. Building Blocks in Organic Synthesis
Phenylsilatrane analogs with 4-Phenyliminomethylphenyl boronic acid pinacol ester have been used as reactive building blocks in organic synthesis, especially for coupling reactions. The stability of these compounds during palladium catalysis and silica-gel purification makes them suitable for further synthetic manipulation (Brennan et al., 2014).
4. Role in Polymer Synthesis
This ester is instrumental in the Suzuki-Miyaura coupling polymerization, leading to the formation of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. These polymers can be converted into various functional groups, demonstrating their versatility in material science applications (Nojima et al., 2016).
5. Spectroscopic Properties and Theoretical Studies
Experimental and theoretical studies have been conducted on 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE) to understand its structural and spectroscopic properties. These studies have revealed information about its optimal geometry, fundamental vibrations, and electronic properties, which are crucial for its application in various fields (Tanış et al., 2018).
6. Application in Photophosphorescence
Arylboronic esters like 4-Phenyliminomethylphenyl boronic acid pinacol ester have been found to exhibit room-temperature phosphorescence in the solid state, a property that contradicts the general notion that heavy atoms are required for efficient generation of triplet excited states in organic molecules. This finding can have implications in the development of new materials and sensors (Shoji et al., 2017).
7. Use in Polymer Networks
The compound has been used in the synthesis of high glass-transition temperature polymer networks. These networks exhibit unique reactive events and crosslinking behavior, which can be reversed in certain solvents. This dynamic reactivity opens new avenues in the field of dynamic polymer networks (Brunet et al., 2019).
Safety And Hazards
While specific safety and hazard information for 4-Phenyliminomethylphenyl boronic acid pinacol ester is not available, general precautions for handling boronic acid esters include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment . These compounds should be stored in a well-ventilated place and kept tightly closed .
Eigenschaften
IUPAC Name |
N-phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOACLCIBJOVFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674685 | |
| Record name | (E)-N-Phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyliminomethylphenyl boronic acid pinacol ester | |
CAS RN |
1073372-06-1 | |
| Record name | (E)-N-Phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyliminomethylphenyl boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



